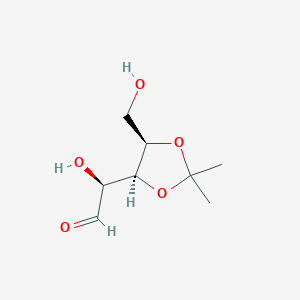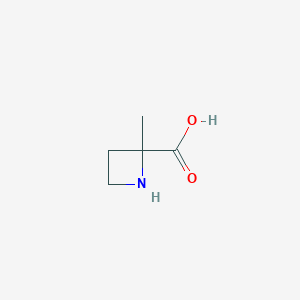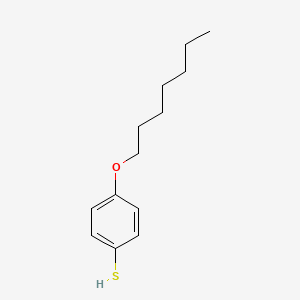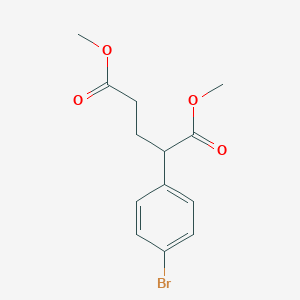![molecular formula C19H18O6 B12851110 2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B12851110.png)
2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate is a complex organic compound that belongs to the class of dioxines This compound is characterized by the presence of an ethoxyphenyl group, an oxoethyl group, and a dihydrobenzo dioxine carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
科学研究应用
2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying enzyme interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide: This compound shares the dioxine core structure and has been studied for its potential as a PARP1 inhibitor.
2,3-Dihydrobenzo[b][1,4]thiazepines: These compounds have similar structural features and have been explored for their antimicrobial activity.
Uniqueness
2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate is unique due to the presence of the ethoxyphenyl and oxoethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H18O6 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
[2-(4-ethoxyphenyl)-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate |
InChI |
InChI=1S/C19H18O6/c1-2-22-14-9-7-13(8-10-14)15(20)11-24-19(21)18-12-23-16-5-3-4-6-17(16)25-18/h3-10,18H,2,11-12H2,1H3 |
InChI 键 |
DJLJPRLCKVIPQC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)C2COC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


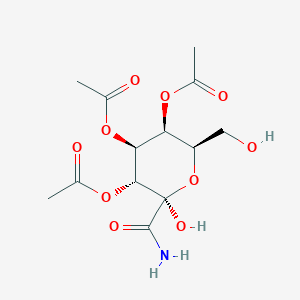
![7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B12851049.png)
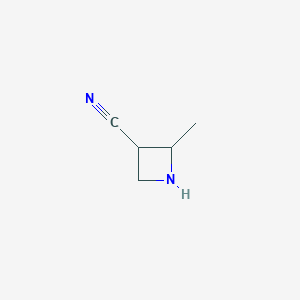


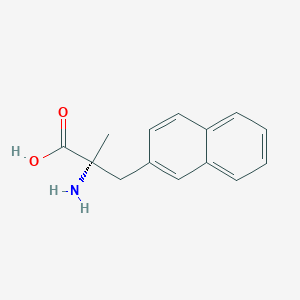
![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
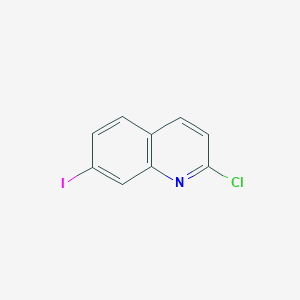
![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)
